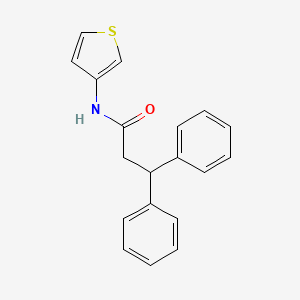

3,3-diphenyl-N-thiophen-3-ylpropanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3,3-diphenyl-N-thiophen-3-ylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NOS/c21-19(20-17-11-12-22-14-17)13-18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-12,14,18H,13H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQHLTUIHAWMUNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)NC2=CSC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthetic Analysis and Synthetic Strategies for 3,3 Diphenyl N Thiophen 3 Ylpropanamide and Analogues

Overview of Precursor Molecule Synthesis

The successful synthesis of the target compound hinges on the efficient preparation of its constituent fragments. This involves separate synthetic pathways for the carboxylic acid and the amine moieties.

Synthesis of 3,3-Diphenylpropanoic Acid Derivatives

3,3-Diphenylpropanoic acid serves as the acidic backbone of the target molecule. chemsynthesis.com Its synthesis can be approached through several established organic chemistry transformations. One common method involves the Michael addition of a phenyl Grignard reagent to a cinnamic acid ester, followed by hydrolysis. Alternatively, the Reformatsky reaction provides another route; for instance, a modified Reformatsky reaction between 4-acetyl phenyl and another compound in the presence of Zinc in tetrahydrofuran (B95107) (THF) has been used to create β-hydroxy-aryl propanoic acids. humanjournals.com

Another versatile approach is the hydroarylation of carbon-carbon double bonds. For example, 3-aryl-3-(furan-2-yl)propenoic acid derivatives have been synthesized through the hydroarylation of 3-(furan-2-yl)propenoic acids and their esters with arenes in the presence of a Brønsted superacid like triflic acid (TfOH). mdpi.com This reaction proceeds via superelectrophilic activation. mdpi.com A similar strategy could be adapted for the synthesis of 3,3-diphenylpropanoic acid.

The following table summarizes a general procedure for the synthesis of related arylpropanoic acids.

Table 1: Synthesis of 3-Aryl-3-(furan-2-yl)propanoic Acid Derivatives via Hydroarylation

| Starting Material | Arene | Catalyst/Reagent | Product | Yield | Reference |

|---|---|---|---|---|---|

| 3-(Furan-2-yl)propenoic acid | Benzene (B151609) | AlCl₃ | 3-(Furan-2-yl)-3-phenylpropanoic acid | 65% | mdpi.com |

| 3-(Furan-2-yl)propenoic acid | Benzene | AlBr₃ | 3-(Furan-2-yl)-3-phenylpropanoic acid | 52% | mdpi.com |

Synthesis of Thiophen-3-ylamine Derivatives

Thiophen-3-ylamine is the key amine precursor. The synthesis of thiophene (B33073) rings and their subsequent functionalization are well-documented processes in heterocyclic chemistry. e-bookshelf.de Common methods for constructing the thiophene core include the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like Lawesson's reagent or phosphorus pentasulfide. youtube.com Another approach is the Gewald reaction, which provides highly substituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. rsc.org

Once the thiophene ring is formed, the amino group can be introduced at the 3-position. This often involves the reduction of a corresponding nitrothiophene or the Hofmann or Curtius rearrangement of a thiophene-3-carboxamide. For instance, the synthesis of key aminothiophene intermediates can be achieved through a multi-step sequence starting from methyl 2-aminothiophene-3-carboxylate, involving protection, hydrolysis, condensation, and deprotection steps. nih.gov

Amide Bond Formation Methodologies

The crucial step in the synthesis of 3,3-diphenyl-N-thiophen-3-ylpropanamide is the formation of the amide bond. This transformation requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.

Conventional Amidation Reactions (e.g., Condensation with HATU)

Amide coupling reactions are fundamental in organic and medicinal chemistry. mychemblog.com A widely used and efficient method involves the use of coupling reagents to activate the carboxylic acid. luxembourg-bio.com One of the most effective reagents for this purpose is HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]). mychemblog.com

HATU, in the presence of a non-nucleophilic base such as diisopropylethylamine (DIEA) or triethylamine (B128534) (TEA), reacts with the carboxylic acid (3,3-diphenylpropanoic acid) to form a highly reactive O-acylisourea intermediate. fishersci.co.uk This activated ester is then susceptible to nucleophilic attack by thiophen-3-ylamine, leading to the formation of the desired amide bond with high yield and minimal side products. mychemblog.comfishersci.co.uk The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. fishersci.co.uk

Table 2: General Protocol for HATU-Mediated Amide Coupling

| Step | Reagent/Condition | Purpose |

|---|---|---|

| 1 | Dissolve carboxylic acid in DMF | Prepare reaction mixture |

| 2 | Add HATU (2 equiv.) and DIEA (3 equiv.) at 0°C | Activate the carboxylic acid |

| 3 | Add amine (1.5 equiv.) | Initiate nucleophilic attack |

| 4 | Stir at room temperature for 30-60 min | Drive reaction to completion |

| 5 | Quench with water and extract | Isolate the amide product |

This table is a generalized representation based on common laboratory procedures. fishersci.co.uk

Alternative Coupling Strategies for N-Thiophen-3-ylpropanamide Synthesis

While HATU is highly effective, alternative strategies for forming the C-N bond exist, which can be advantageous under specific circumstances, such as with less reactive coupling partners.

Nickel-Catalyzed Cross-Coupling: Recent advancements have demonstrated the utility of nickel-catalyzed reactions for C-N bond formation. nih.govrsc.org These methods can couple aryl halides or tosylates with a variety of N-nucleophiles, including amides and anilines. nih.govacs.org A photochemical C-N coupling of aryl chlorides with amides mediated by nickel has been reported, proceeding via a Ni(I)-Ni(III) catalytic cycle. nih.gov This approach could potentially be adapted for the synthesis of N-thiophen-3-ylpropanamide by coupling a thiophene halide with 3,3-diphenylpropanamide (B1606675).

Ullmann-Type Coupling: The Ullmann condensation is a classical method for forming C-N bonds, typically involving a copper catalyst. mdpi.com Modern variations of this reaction allow for the N-arylation of amides with aryl halides under milder conditions, sometimes assisted by microwave irradiation. mdpi.com Computational studies have shown that the reaction yields in Ullmann-type N-arylation correlate with the activation energy of the haloarene activation step. mdpi.com This method could be applied by coupling a thiophene halide with 3,3-diphenylpropanamide.

Rearrangement of Nitrile Imines: A novel approach involves the rearrangement of nitrile imines derived from N-2-nitrophenyl hydrazonyl bromides to form amide bonds. This method generates an N-hydroxybenzotriazole activated ester in situ, avoiding the need for external coupling agents. nih.gov This strategy has been shown to be applicable to a wide range of primary, secondary, and tertiary amides. nih.gov

Advanced Synthetic Approaches and Chemo-selectivity

The synthesis of complex molecules often requires careful consideration of chemo-selectivity—the selective reaction of one functional group in the presence of others. rsc.org This is particularly relevant when dealing with heterocyclic systems like thiophene, which can undergo various side reactions.

In the context of this compound synthesis, chemo-selectivity is crucial during the amide coupling step. The thiophene ring itself possesses nucleophilic character and could potentially compete with the desired amine nucleophile, leading to undesired side products. The choice of coupling reagent and reaction conditions is therefore critical to ensure that the amidation proceeds selectively at the amino group of thiophen-3-ylamine. youtube.com For instance, the use of highly specific activating agents like HATU helps to ensure that the reaction occurs preferentially with the more nucleophilic amine. mychemblog.com

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, improving yields, and enhancing product purity. For the synthesis of this compound and its analogues, microwave irradiation can be particularly advantageous in the amide bond formation step.

Conventional amide bond formation often requires prolonged reaction times and high temperatures, which can be significantly reduced with microwave heating. For instance, the coupling of a carboxylic acid and an amine in the presence of a coupling agent can be completed in minutes under microwave irradiation, as opposed to several hours with conventional heating.

A potential microwave-assisted synthesis of this compound could involve the reaction of 3,3-diphenylpropanoic acid and 3-aminothiophene with a suitable coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in a solvent like dimethylformamide (DMF) under microwave irradiation. This method is anticipated to provide the desired product in high yield and with a short reaction time.

Furthermore, microwave assistance can be applied to the synthesis of the precursors themselves. For example, the synthesis of 3-aminobenzo[b]thiophene scaffolds has been efficiently achieved through microwave irradiation of 2-halobenzonitriles and methyl thioglycolate. nih.gov This suggests that microwave-assisted techniques could be employed in the synthesis of substituted 3-aminothiophene precursors for the target molecule.

A study on the microwave-assisted combinatorial synthesis of 3-pyrimidin-5-ylpropanamides demonstrated a solvent-dependent chemoselective reaction, highlighting the versatility of this technique. nih.gov By carefully selecting the solvent, different structural outcomes can be achieved from the same starting materials, offering a pathway to a diverse library of analogues. nih.gov This approach could be adapted to generate a variety of N-aryl propanamides related to the target compound.

Table 1: Hypothetical Microwave-Assisted Amide Coupling

| Entry | Carboxylic Acid | Amine | Coupling Agent | Solvent | Power (W) | Time (min) | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|---|

| 1 | 3,3-Diphenylpropanoic acid | 3-Aminothiophene | HATU | DMF | 100 | 10 | 120 | >90 (expected) |

| 2 | 3,3-Diphenylpropanoic acid | Aniline | EDCI/HOBt | Dichloromethane | 80 | 15 | 100 | >85 (expected) |

One-Pot Reaction Sequences and Multicomponent Reactions

One-pot reactions and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and reduction of waste by combining multiple synthetic steps into a single operation without the isolation of intermediates. nih.govslideshare.net For the synthesis of this compound and its analogues, MCRs such as the Ugi and Passerini reactions present highly attractive strategies. wikipedia.orgrsc.orgbeilstein-journals.org

Ugi Four-Component Reaction (U-4CR):

The Ugi reaction is a powerful MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide. rsc.orgbeilstein-journals.org A plausible Ugi-based synthesis of an analogue of this compound could involve the reaction of benzophenone (B1666685) (as the ketone component), an appropriate amine, a carboxylic acid, and a thiophene-based isocyanide. It is important to note that the direct product of a standard Ugi reaction would be an α-acylamino amide, a different scaffold from the target compound. However, variations of the Ugi reaction exist that could potentially lead to the desired propanamide skeleton. beilstein-journals.org The Ugi three-component reaction (U-3CR), which involves a carbonyl compound, an amine, and an isocyanide, is another variant that has been used to synthesize a wide variety of α-aminoamides. rsc.org

Passerini Three-Component Reaction (P-3CR):

The Passerini reaction is another key MCR that involves the reaction of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acyloxy amide. slideshare.netwikipedia.orgorganic-chemistry.org Similar to the Ugi reaction, the direct product of the Passerini reaction is not the target this compound. However, the versatility of this reaction allows for the synthesis of a wide array of complex amides, and with strategic selection of starting materials and potential post-modification steps, it could be a viable route to related structures. wikipedia.orgnih.gov

One-Pot Sequences:

Beyond MCRs, one-pot sequences that combine several conventional reactions can also be designed. For instance, a one-pot synthesis of 1-aryl-3-trifluoromethylpyrazoles has been developed using in situ generated nitrile imines. nih.gov A similar strategy could be envisioned for the synthesis of the target propanamide, where the 3,3-diphenylpropanoic acid moiety is formed in situ followed by an amidation reaction with 3-aminothiophene in the same reaction vessel.

Table 2: Proposed Ugi Reaction for an Analogue of this compound

| Aldehyde/Ketone | Amine | Carboxylic Acid | Isocyanide | Product |

|---|---|---|---|---|

| Benzaldehyde | Phenylamine | Acetic Acid | 3-Isocyanothiophene | N-(1-(phenylamino)-1-oxo-2-phenylethyl)acetamide |

Stereoselective Synthetic Pathways

The development of stereoselective synthetic methods is crucial when the target molecule possesses chiral centers and a specific stereoisomer is desired, often for biological applications. While this compound itself is achiral, analogues with substitution at the 2-position of the propanamide backbone or on the thiophene ring could be chiral.

Asymmetric Catalysis:

Asymmetric catalysis offers a powerful approach to introduce chirality with high enantioselectivity. For the synthesis of chiral analogues of this compound, several catalytic asymmetric reactions could be employed. For instance, the asymmetric synthesis of drug-like spiro[chroman-3,3'-indolin]-2'-ones has been achieved with high diastereo- and enantioselectivities using an organocatalyzed reflexive-Michael reaction. rsc.org A similar strategy could be adapted for the synthesis of chiral propanamide derivatives.

Recent advances in asymmetric synthesis have highlighted the use of chiral catalysts for a variety of transformations, including Friedel-Crafts reactions, Mannich reactions, and Michael additions. mdpi.com For example, the asymmetric synthesis of (+)-balasubramide and its derivatives was achieved via a two-step process starting from a chiral epoxide. nih.gov This highlights the potential of using chiral building blocks to construct complex molecules with defined stereochemistry.

Chiral Auxiliaries:

The use of chiral auxiliaries is a well-established method for stereoselective synthesis. An auxiliary can be attached to the substrate, direct the stereochemical outcome of a reaction, and then be removed. For the synthesis of a chiral analogue of the target compound, a chiral auxiliary could be attached to the 3,3-diphenylpropanoic acid precursor to guide an asymmetric alkylation at the 2-position.

Enzyme-Catalyzed Reactions:

Enzymes are highly efficient and selective catalysts that can be used for a variety of synthetic transformations, including the resolution of racemates and asymmetric synthesis. A lipase, for example, could be used for the kinetic resolution of a racemic mixture of a chiral 3,3-diphenylpropanoic acid derivative, providing access to an enantiomerically enriched precursor for the final amidation step.

Table 3: Potential Stereoselective Approaches for Analogues

| Reaction Type | Catalyst/Auxiliary | Substrate | Product Stereoselectivity | Reference Analogy |

|---|---|---|---|---|

| Asymmetric Michael Addition | Chiral Organocatalyst | α,β-Unsaturated ester | High ee (expected) | mdpi.com |

| Asymmetric Alkylation | Chiral Auxiliary | Propanamide derivative | High de (expected) | nih.gov |

Structure Activity Relationship Sar Studies and Molecular Design Principles for 3,3 Diphenyl N Thiophen 3 Ylpropanamide Derivatives

Scaffold Hopping and Lead Optimization Strategies in Thiophene-Amide Design

Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the core structure (scaffold) of a known active compound with a different, often isosteric, chemical moiety to discover new drug candidates with improved properties. nih.gov In the context of thiophene-amide derivatives, this approach allows for the exploration of novel chemical space while retaining the essential pharmacophoric features required for biological activity. nih.govresearchgate.net

Lead optimization, a subsequent step, focuses on fine-tuning the properties of a promising lead compound. This process often involves making small, systematic chemical modifications to enhance potency, reduce toxicity, and improve metabolic stability. nih.gov For thiophene-containing compounds, which are recognized as privileged scaffolds in drug discovery, these strategies are particularly valuable. pitt.eduresearchgate.net The thiophene (B33073) ring itself is often used as a bioisosteric replacement for a phenyl ring, which can lead to improved physicochemical and pharmacokinetic properties. nih.gov

Key lead optimization and scaffold hopping strategies in thiophene-amide design include:

Isosteric Ring Replacement: Substituting the thiophene ring with other five-membered heterocycles or even different aromatic systems to modulate electronic and steric properties. nih.gov

Functional Group Isosterism: Replacing functional groups with others that have similar steric and electronic characteristics to improve metabolic stability or binding interactions. nih.gov

Ring Opening or Closure: Modifying the core structure by cleaving or forming rings to alter the conformational constraints of the molecule. nih.gov

Substructure Splicing: Combining active substructures from different molecules to create novel hybrid compounds with potentially enhanced activity. mdpi.com

These strategies have been successfully applied in the development of various therapeutic agents, including kinase inhibitors and agrochemicals, demonstrating their broad applicability in medicinal chemistry. nih.govresearchgate.net

Influence of Diphenyl Moiety Modifications on Compound Characteristics

The introduction of substituents onto the phenyl rings of the diphenyl moiety can alter the electronic and steric properties of the molecule, influencing its interaction with biological targets. The nature and position of these substituents are critical in determining the resulting biological activity.

For instance, in a series of 1,3-diphenyl-3-(phenylamino)propan-1-ones designed as selective COX-2 inhibitors, the presence and location of a sulfonylmethyl (SO2Me) group on one of the phenyl rings were found to be crucial for activity and selectivity. researchgate.net Molecular docking studies suggested that this group inserts into a secondary pocket of the COX-2 enzyme, highlighting the importance of specific substituent placement for optimal binding. researchgate.net

Systematic exploration of substituent effects, often guided by quantitative structure-activity relationship (QSAR) studies, can help in designing more potent and selective compounds. nih.gov

Alterations to the propanamide backbone, which connects the diphenyl moiety to the thiophene ring, can significantly affect the molecule's conformation and flexibility. These changes, in turn, influence how the molecule fits into its biological target's binding site.

A study on tripeptide analogs with a 3-phenylpropane-1,2-diamine (B1211460) scaffold, which shares a similar backbone structure, demonstrated that modifications in this region could lead to potent inhibitors of aminopeptidase (B13392206) N. nih.gov This indicates that the length, rigidity, and the presence of functional groups along the propanamide chain are important parameters to consider during lead optimization.

Furthermore, research on 2,5-thiophene amides as 17β-hydroxysteroid dehydrogenase type 2 inhibitors showed that varying the length of the linker between the amide and a phenyl group had a dramatic effect on activity. acs.org Specifically, anilides (with a direct connection, n=0) were active, while phenethylamides (with a two-carbon linker, n=2) were not, emphasizing the critical role of the backbone's structure. acs.org

Conformational Analysis and Stereochemical Considerations in SAR

The three-dimensional structure of 3,3-diphenyl-N-thiophen-3-ylpropanamide and its derivatives is a critical determinant of their biological activity, particularly their ability to bind to target receptors like the cannabinoid receptor 1 (CB1). nih.gov The spatial arrangement of the atoms, known as conformation, and the specific stereochemistry of chiral centers profoundly influence the molecule's interaction with the binding pocket of its target protein.

A key stereochemical feature in this class of compounds is the chiral center at the C3 position of the propanamide core. Research into related 3,3-diphenylpropanamide (B1606675) derivatives has consistently shown that the biological activity is highly dependent on the absolute configuration at this center. Often, one enantiomer (a non-superimposable mirror image) exhibits significantly higher potency than the other. For instance, in many series of CB1 receptor antagonists, the (R)-enantiomer is found to be substantially more active than the (S)-enantiomer or the racemic mixture. nih.govnih.gov This enantioselectivity strongly suggests that the receptor's binding site is asymmetrical and that a specific orientation of the substituents on the chiral carbon is required for optimal interaction.

Conformational analysis, often aided by computational modeling, reveals how these molecules adopt a specific low-energy shape, or "bioactive conformation," to fit within the receptor. The orientation of the two phenyl groups relative to the thiophene amide portion of the molecule is crucial. These bulky phenyl groups must position themselves in a way that complements the topology of the binding site. nih.gov The flexibility of the propanamide backbone allows for some rotational freedom, but high-affinity binding restricts this flexibility, favoring a single, well-defined conformation. It is believed that the superior activity of the (R)-enantiomer is due to its ability to present the diphenyl and thiophene moieties in a spatial arrangement that maximizes favorable interactions—such as hydrophobic and hydrogen-bonding interactions—with key amino acid residues in the receptor pocket, like glutamic acid. researchgate.net

The data presented in the following table illustrates the importance of stereochemistry on the activity of representative diphenylpropanamide derivatives at the CB1 receptor. The significant difference in inhibitory concentration (IC₅₀) or binding affinity (Kᵢ) between enantiomers underscores the necessity of controlling stereochemistry in the design of potent and selective agents.

Table 1: Impact of Stereochemistry on CB1 Receptor Antagonist Activity This table is interactive. You can sort the data by clicking on the column headers.

Computational Chemistry and Molecular Modeling of 3,3 Diphenyl N Thiophen 3 Ylpropanamide

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and reactivity of a molecule from first principles. DFT methods are a mainstay in computational chemistry due to their favorable balance of accuracy and computational cost, making them well-suited for a molecule the size of 3,3-diphenyl-N-thiophen-3-ylpropanamide. mdpi.commdpi.com

These calculations can predict a wide array of molecular properties, including optimized geometry, vibrational frequencies, and electronic characteristics. For instance, DFT studies on various diphenyl and thiophene (B33073) derivatives have successfully elucidated their structural and electronic properties, providing a strong precedent for the analysis of the target compound. ias.ac.inproquest.comresearchgate.net The B3LYP functional combined with a basis set such as 6-311++G(d,p) is a common choice for such calculations, offering reliable results for organic molecules. capes.gov.br

A critical aspect of quantum chemical calculations is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the gap between them (the HOMO-LUMO gap) are key indicators of a molecule's chemical reactivity, kinetic stability, and electronic transport properties. capes.gov.brresearchgate.net

The HOMO represents the ability of a molecule to donate electrons, with a higher HOMO energy indicating a stronger electron-donating tendency. Conversely, the LUMO represents the ability to accept electrons, with a lower LUMO energy suggesting a greater electron-accepting capacity. The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a measure of the molecule's excitability and chemical stability; a smaller gap generally correlates with higher reactivity. researchgate.net

For this compound, the HOMO is expected to be localized on the electron-rich thiophene and diphenyl moieties, while the LUMO may be distributed across the propanamide backbone and the aromatic rings. The precise energy values would be determined through DFT calculations. Based on studies of similar molecules, the HOMO-LUMO gap can provide insights into potential charge transfer interactions within the molecule. researchgate.netresearchgate.net

Table 1: Representative Frontier Molecular Orbital Data for Thiophene and Amide Containing Compounds

| Compound/Fragment | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Thiophene | -6.1 | -0.2 | 5.9 |

| N-phenylpropanamide | -6.5 | -0.8 | 5.7 |

| Hypothetical this compound | -6.3 | -1.0 | 5.3 |

Note: The values for this compound are hypothetical and for illustrative purposes, based on typical values for related structures.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted onto the electron density surface, with different colors representing varying electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue denotes areas of positive potential (electron-poor, prone to nucleophilic attack). Green and yellow represent regions of intermediate potential.

For this compound, the MEP surface would likely show negative potential around the oxygen atom of the carbonyl group and the sulfur atom of the thiophene ring, highlighting these as potential sites for hydrogen bonding or coordination. The hydrogen atom of the amide group would exhibit a positive potential, indicating its role as a hydrogen bond donor. The aromatic rings would present a more complex potential landscape, with regions of both positive and negative potential. This analysis is crucial for understanding intermolecular interactions, a key factor in molecular recognition and binding. researchgate.netresearchgate.net

Molecular Docking Studies and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level.

For this compound, molecular docking studies would involve selecting a biologically relevant protein target and predicting the binding mode and affinity of the compound within the protein's active site. The process uses scoring functions to rank different binding poses based on their energetic favorability.

The initial step in a molecular docking study is the identification of the binding site on the target protein. This can be done based on experimental data for known ligands or through computational prediction algorithms. Once the binding site is defined, the ligand, this compound, is placed in various conformations and orientations within this pocket.

The docking algorithm then samples a vast conformational space to find the most stable binding pose. This predicted conformation reveals how the ligand fits within the binding pocket and which of its functional groups are positioned to interact with specific amino acid residues of the protein. For example, the thiophene and diphenyl groups might engage in hydrophobic interactions, while the amide group could form hydrogen bonds with polar residues.

Docking programs calculate a binding energy or score that estimates the strength of the ligand-receptor interaction. This score is a composite of various energetic contributions, including:

Van der Waals interactions: Attractive or repulsive forces between non-bonded atoms.

Electrostatic interactions: Favorable interactions between opposite charges and unfavorable interactions between like charges.

Hydrogen bonds: Strong directional interactions between a hydrogen bond donor and an acceptor.

Hydrophobic interactions: The tendency of nonpolar groups to cluster together in an aqueous environment.

Solvation effects: The energy cost of desolvating the ligand and the binding site.

By analyzing the energetic contributions of different poses, researchers can understand the key drivers of binding affinity. For this compound, the binding energy would be a crucial parameter to predict its potential as an inhibitor or modulator of a given protein target.

Table 2: Representative Energetic Contributions from a Hypothetical Docking Study

| Interaction Type | Energy Contribution (kcal/mol) | Key Interacting Groups/Residues |

| Van der Waals | -4.5 | Diphenyl groups with hydrophobic pocket (e.g., Leu, Val) |

| Hydrogen Bonding | -2.8 | Amide N-H with backbone carbonyl of an amino acid |

| Electrostatic | -1.5 | Thiophene sulfur with a polar residue |

| Total Binding Energy | -8.8 |

Note: This data is hypothetical and for illustrative purposes. Actual values would depend on the specific protein target.

Reaction Mechanisms and Pathways Involving 3,3 Diphenyl N Thiophen 3 Ylpropanamide Derivatives

Amidation Reaction Mechanisms

The formation of the central amide linkage in 3,3-diphenyl-N-thiophen-3-ylpropanamide involves the coupling of a carboxylic acid (3,3-diphenylpropanoic acid) with an amine (3-aminothiophene). This transformation, a cornerstone of organic synthesis, can proceed through several mechanistic pathways, often facilitated by coupling agents or requiring activation of the carboxylic acid.

The direct reaction between a carboxylic acid and an amine to form an amide by heating is generally unfavorable due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid is typically activated first. Common methods include conversion to a more reactive species like an acyl chloride, acyl azide, or an activated ester. For instance, the use of thionyl chloride to produce an acyl chloride, which then readily reacts with the amine, is a classic approach, though it can be harsh. google.com

Modern amidation reactions frequently employ coupling agents that facilitate the reaction under milder conditions. These reagents activate the carboxylic acid in situ, leading to a highly reactive intermediate that is susceptible to nucleophilic attack by the amine. The synthesis of N-methyl-3,3-diphenylpropylamine, a related precursor, has been achieved through various routes, including the reduction of amides, highlighting the importance of amide bond formation and subsequent manipulation in this class of compounds. google.com

Experimental and computational studies on related 3-amidothiophene derivatives reveal key mechanistic details. The reaction of a 3-amidothiophene with carbonyl compounds, for example, proceeds via the nucleophilic attack of the carbon at the 2-position of the thiophene (B33073) ring onto the carbonyl carbon. nih.gov Density Functional Theory (DFT) calculations have shown that after the initial addition, dehydration is a critical step to drive the reaction towards the final product. nih.gov In the context of amide formation, after the amine attacks the activated carbonyl group, the stability of the resulting tetrahedral intermediate and the facility of the leaving group's departure are key. The formation of the amide bond is often confirmed spectroscopically, with characteristic signals for the amide proton (CONH) appearing in ¹H NMR spectra and the carbonyl carbon (C=O) in ¹C NMR spectra in the range of δ 164–170 ppm. acs.org

A computational study on amide formation from thionoesters and cysteine explored three potential mechanisms. rsc.org The kinetically favored path began with the nucleophilic addition of the thiol group, but pathways involving the initial nucleophilic addition of the amine group to form a thionoamide intermediate were also considered. rsc.org Although the system is different, this highlights the common mechanistic theme of nucleophilic attack by the amine onto a carbonyl or thiocarbonyl group, followed by intermediate steps to yield the final amide or related product. rsc.org

Cycloaddition Reactions and Intermediate Formation in Thiophene-Containing Systems

The thiophene ring, a component of this compound, is an aromatic heterocycle that can participate in cycloaddition reactions, although its aromaticity makes it less reactive than furan (B31954) or pyrrole. researchtrends.net These reactions are powerful tools for constructing more complex molecular architectures from thiophene-containing precursors. The reactivity of the thiophene nucleus in cycloadditions can be enhanced by high temperatures, high pressures, the presence of very reactive dienophiles, or by modifying the thiophene ring itself, such as through oxidation. researchtrends.net

Diels-Alder and [4+2] Cycloadditions: Thiophene and its derivatives can act as the 4π-electron component (diene) in [4+2] cycloaddition reactions, particularly when the aromaticity is disrupted. Thiophene S-oxides, which can be generated in situ from thiophenes using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA), are versatile dienes. researchtrends.netrsc.org They react with various dienophiles (alkenes and alkynes) to form 7-thiabicyclo[2.2.1]heptene S-oxide intermediates. researchtrends.netrsc.org These primary cycloadducts are often unstable and can undergo subsequent transformations, such as the extrusion of sulfur monoxide (SO) to yield substituted arenes or cyclohexadienes. researchtrends.net

Thiophene 1,1-dioxides are another class of highly reactive intermediates for cycloaddition reactions. utexas.edu Having lost their aromatic character, they readily participate in Diels-Alder reactions, often with an inverse electron demand compared to standard Diels-Alder reactions. utexas.edu This allows even electron-rich alkenes to serve as effective dienophiles. utexas.edu Thiophene 1,1-dioxides can act as a 4π component towards dienophiles or as a 2π component towards other dienes. utexas.edu

Other Cycloaddition Pathways: Beyond the typical Diels-Alder reaction, thiophene systems can engage in other modes of cycloaddition.

[3+2] Cycloaddition: A one-pot, two-component [3+2] cycloaddition/annulation protocol has been developed to synthesize highly functionalized thiophenes from β-keto dithioesters and dialkyl acetylene (B1199291) dicarboxylates. thieme-connect.com

5-exo-dig Cyclization: Substituted thiophenes can be formed via the 5-exo-dig cyclization of intermediate (Z)-2-en-4-yne-1-thiolate derivatives. nih.gov

Thiophene S,N-ylides: These compounds readily undergo cycloaddition with electron-rich dienophiles, leading to adducts that can extrude thionitroso compounds. rsc.org

The intermediate formation in these reactions is critical. For example, in the oxidation of thiophenes, thiophene S-oxides are key intermediates that can be trapped in cycloaddition reactions. researchtrends.net In some cases, these intermediates can undergo self-dimerization, where one molecule acts as the diene and another as the dienophile. researchtrends.net The versatility of these cycloadducts allows for pathways to substituted arenes, cyclohexadienes, or diaryl disulfides under mild conditions. researchtrends.net

Mechanistic Insights from Computational Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms involving thiophene-containing molecules. These studies provide detailed information on reaction coordinates, transition state geometries, and activation energies that are often difficult to obtain experimentally.

Computational studies on the formation of amides and thioamides in different environments have predicted potential formation routes and calculated the associated energy barriers. frontiersin.orgnih.gov While the specific systems may differ from this compound, the fundamental principles of nucleophilic attack, transition state stabilization, and leaving group departure are broadly applicable. For example, studies have shown that the formation of amides can have relatively high energy barriers (>5 kcal/mol) compared to their thioamide analogs under certain conditions. frontiersin.orgnih.gov

Cycloaddition and Thiophene Reactivity: The mechanisms of thiophene cycloaddition have also been extensively modeled. DFT calculations on the reaction of thiophene with ethylene (B1197577) have been used to investigate the cycloaddition process and subsequent desulfurization. researchgate.net Theoretical studies on the oxidation of thiophene have shown that the reaction with singlet oxygen via a [2+4] cycloaddition to form an endoperoxide intermediate is the most favorable channel. researchgate.net Alkyl substitution on the thiophene ring was found to lower the activation barrier for the addition pathway. researchgate.net

Computational investigations into the unimolecular pyrolysis of thiophene have mapped out complex potential energy surfaces, identifying various intermediates such as carbenes and multi-ring structures, and calculating the significant energy barriers for different decomposition pathways. acs.org These studies underscore the inherent stability of the thiophene ring and the high energy required to disrupt its aromaticity through thermal means. Similarly, theoretical studies on thiophene hydrodesulfurization over MoS₂ catalysts have identified two parallel routes—direct desulfurization (DDS) and hydrogenation (HYD)—and modeled how the dominant pathway is temperature-dependent. pnnl.govosti.gov These computational insights into the fundamental reactivity of the thiophene core provide a valuable framework for understanding and predicting the behavior of complex derivatives like this compound in various chemical environments.

Advanced Research Directions and Potential Applications of 3,3 Diphenyl N Thiophen 3 Ylpropanamide in Materials Science and Chemical Biology

Integration into Advanced Materials and Polymers

The incorporation of 3,3-diphenyl-N-thiophen-3-ylpropanamide as a monomeric unit into polymers could yield advanced materials with tailored properties. Thiophene-based polymers are a significant class of conjugated polymers known for their exceptional electronic and optical characteristics. acs.org The thiophene (B33073) ring provides a π-conjugated system that is crucial for charge transport, making these materials suitable for a variety of electronic applications. nih.govresearchgate.net

The propanamide linkage introduces the possibility of hydrogen bonding between polymer chains. These intermolecular forces can lead to more ordered microstructures, such as stable lamellar crystalline domains, which have been shown to enhance charge carrier mobilities in similar semiaromatic polyamides. nih.gov The combination of the thiophene unit's electronic functionality with the structural-directing influence of the amide group presents a promising strategy for creating thermoplastic polymer semiconductors with unique mechanical and optoelectronic properties. nih.gov

The bulky 3,3-diphenyl groups on the propanamide backbone would likely influence the polymer's morphology and solubility. These groups could prevent excessive chain packing, potentially enhancing solubility in common organic solvents, which is a crucial factor for solution-based processing of materials for electronic devices. acs.org The presence of these aromatic side groups can also be used to fine-tune the electronic properties and band gap of the resulting polymer.

Table 1: Potential Properties of Polymers Incorporating this compound

| Feature | Potential Property | Rationale |

|---|---|---|

| Electronic | Semiconductor | The thiophene unit provides a conjugated backbone for charge transport. researchgate.net |

| Optical | Luminescence | Thiophene-based polymers are known to be fluorescent, with tunable emission spectra. nih.gov |

| Structural | Enhanced Order | Amide linkages facilitate intermolecular hydrogen bonding, promoting crystalline domains. nih.gov |

| Processing | Good Solubility | Bulky diphenyl groups can inhibit close packing, improving solubility. acs.org |

| Thermal | High Stability | Thiophene-based polymers generally exhibit excellent thermal and chemical stability. acs.org |

Use as Chemical Probes or Research Tools

The structural characteristics of this compound suggest its potential use as a chemical probe in biological research. Thiophene-based molecules, particularly oligothiophenes, are known for their fluorescent properties and have been developed as robust markers for cellular imaging. researchgate.net The fluorescence emission of thiophene fluorophores can be tuned across the visible spectrum, and their polarizability makes them sensitive to their microenvironment, which is a valuable trait for biosensors. researchgate.netnih.gov

Furthermore, derivatives of this compound could be designed as probes for specific analytical techniques. For example, by incorporating fluorine atoms, analogues could be used in ¹⁹F NMR-based assays for chiral discrimination or for studying interactions with biomolecules. nih.gov

Table 2: Potential Applications as a Chemical Probe

| Application Area | Potential Use | Underlying Principle |

|---|---|---|

| Cellular Imaging | Fluorescent marker | Thiophene core acts as a fluorophore for visualizing cellular structures or processes. researchgate.net |

| Biosensing | Environment-sensitive probe | Changes in fluorescence in response to binding events or microenvironment polarity. researchgate.netnih.gov |

| Drug Discovery | Bioactive scaffold | The thiophene-amide structure can serve as a starting point for developing new therapeutic agents. nih.govacs.org |

| Analytical Chemistry | NMR Probe | Functionalized derivatives could be used for specific detection assays, such as chiral recognition. nih.gov |

Rational Design of Next-Generation Amide Derivatives

The structure of this compound serves as a template for the rational design of new derivatives with optimized properties. Using structure-based design methodologies, modifications can be systematically introduced to enhance a desired function, be it for materials science or chemical biology. nih.gov Computational methods like Density Functional Theory (DFT) can be employed to predict how changes in the molecular structure will affect electronic and optical properties before synthesis is undertaken. acs.orgresearchgate.net

For materials applications, computational studies can model the effect of different substituents on the thiophene or phenyl rings to tune the HOMO-LUMO gap, which dictates the electronic and absorption properties of the resulting polymers. acs.org For biological applications, structure-activity relationship (SAR) studies can guide the modification of the molecule to improve its binding affinity and selectivity for a specific biological target. nih.govnih.gov For example, SAR studies on similar amide-containing compounds have shown that varying the length and bulk of substituents can significantly impact receptor binding and efficacy. nih.gov The design of new thiophene-amide derivatives could focus on creating compounds with broad-spectrum antimicrobial activity or potent and selective anticancer effects. nih.govrsc.org

Key areas for modification include:

The Thiophene Ring: Introducing electron-donating or withdrawing groups to modulate electronic properties. acs.org

The Phenyl Groups: Altering the substitution pattern on the phenyl rings to influence solubility and intermolecular interactions.

The Propanamide Linker: Modifying the length or rigidity of the linker to control the spatial relationship between the thiophene and diphenyl moieties.

Interdisciplinary Research with Thiophene and Propanamide Scaffolds

The distinct functionalities of the thiophene and propanamide scaffolds make this compound a candidate for interdisciplinary research that bridges materials science and medicinal chemistry. Thiophene and its derivatives are recognized for their wide range of therapeutic properties and their applications in material science. acs.org The thiophene scaffold is considered a "privileged" structure in medicinal chemistry due to its presence in numerous FDA-approved drugs and its diverse biological activities. nih.govnih.gov

Q & A

Q. Optimization Strategy :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C (step 1); 25°C (step 2) | Prevents decomposition |

| Solvent | DMF (polar aprotic) | Enhances nucleophilicity of amine |

| Reaction Time | 12–24 hours | Ensures complete conversion |

For scalability, continuous flow reactors improve mixing and heat transfer, reducing side products .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of diphenyl (δ 7.2–7.5 ppm) and thiophene (δ 6.8–7.1 ppm) moieties. Compare spectra with PubChem data (CID: [retrieve from PubChem]) .

- X-ray Crystallography : Resolves bond lengths and torsional angles, critical for understanding steric effects between phenyl and thiophene groups .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ calculated for C₁₉H₁₇NOS: 312.1056) .

Q. Purity Assessment :

- HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient (≥95% purity threshold) .

Advanced: How can computational methods elucidate reaction mechanisms and predict regioselectivity in derivative synthesis?

- Density Functional Theory (DFT) : Calculate activation energies for intermediates to identify rate-determining steps (e.g., acylation vs. ring-opening). Use software like Gaussian or ORCA .

- Molecular Dynamics (MD) : Simulate solvent effects on transition states; DMF stabilizes charged intermediates better than non-polar solvents .

- In Silico Screening : Predict substituent effects on bioactivity using QSAR models. For example, electron-withdrawing groups on the phenyl ring may enhance binding to serine proteases .

Advanced: What methodologies are recommended for evaluating the compound’s biological activity while avoiding non-specific interactions?

- Targeted Assays : Use fluorescence polarization to measure binding affinity to enzymes (e.g., COX-2 for anti-inflammatory activity) .

- Cellular Models : Primary human macrophages for cytokine profiling (IL-6, TNF-α) to assess immunomodulatory effects .

- Control Experiments : Include structurally analogous compounds (e.g., 3,3-diphenylpropanamide without thiophene) to isolate thiophene-dependent effects .

Q. Data Interpretation :

| Assay | Key Metric | Threshold for Significance |

|---|---|---|

| IC₅₀ (Enzyme) | ≤10 µM | High potency |

| EC₅₀ (Cell-Based) | ≤50 µM | Therapeutic relevance |

Advanced: How should researchers resolve contradictions in reported synthetic yields or biological activity data?

- Systematic Replication : Reproduce experiments using identical reagents (e.g., Sigma-Aldryl-grade solvents) and equipment .

- Meta-Analysis : Compare datasets across studies using statistical tools (ANOVA) to identify outliers. For example, yields >80% may require rigorous exclusion of moisture .

- Cross-Validation : Validate bioactivity in orthogonal assays (e.g., SPR and ITC for binding kinetics) to rule out false positives .

Advanced: What strategies optimize solvent and catalyst selection for sustainable large-scale synthesis?

- Green Solvent Screening : Use Hansen solubility parameters to identify alternatives to DMF (e.g., cyclopentyl methyl ether, CPME) .

- Heterogeneous Catalysis : Test immobilized lipases (e.g., Candida antarctica Lipase B) for enantioselective amide bond formation .

- Life Cycle Assessment (LCA) : Compare waste generation and energy use across routes using software like SimaPro .

Q. Catalyst Performance :

| Catalyst | Yield (%) | E-Factor |

|---|---|---|

| Triethylamine | 75 | 2.8 |

| DBU (1,8-Diazabicycloundec-7-ene) | 88 | 1.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.